molecular formula C15H25ClN2O2 B13777918 Carbamic acid, dimethyl-, 6-(dimethylamino)thymyl ester, hydrochloride CAS No. 63884-73-1

Carbamic acid, dimethyl-, 6-(dimethylamino)thymyl ester, hydrochloride

Cat. No.: B13777918
CAS No.: 63884-73-1
M. Wt: 300.82 g/mol
InChI Key: UXSRRVMHTPGAIX-UHFFFAOYSA-N
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Description

Carbamic acid, dimethyl-, 6-(dimethylamino)thymyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which includes a carbamic acid ester and a dimethylamino group attached to a thymyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, dimethyl-, 6-(dimethylamino)thymyl ester, hydrochloride typically involves the reaction of dimethylcarbamoyl chloride with 6-(dimethylamino)thymol in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, dimethyl-, 6-(dimethylamino)thymyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

Carbamic acid, dimethyl-, 6-(dimethylamino)thymyl ester, hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of various industrial products, including coatings and adhesives.

Mechanism of Action

The mechanism of action of carbamic acid, dimethyl-, 6-(dimethylamino)thymyl ester, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, leading to changes in their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, dimethyl-, 3-(dimethylamino)phenyl ester
  • Carbamic acid, N,N-dimethyl-, 5-[2-(dimethylamino)ethoxy]-2-nitrophenyl ester, hydrochloride
  • Carbamic acid, [2-(dimethylamino)ethyl]-

Uniqueness

Carbamic acid, dimethyl-, 6-(dimethylamino)thymyl ester, hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of a carbamic acid ester and a dimethylamino group attached to a thymyl ester sets it apart from other similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

63884-73-1

Molecular Formula

C15H25ClN2O2

Molecular Weight

300.82 g/mol

IUPAC Name

[2-(dimethylcarbamoyloxy)-6-methyl-3-propan-2-ylphenyl]-dimethylazanium;chloride

InChI

InChI=1S/C15H24N2O2.ClH/c1-10(2)12-9-8-11(3)13(16(4)5)14(12)19-15(18)17(6)7;/h8-10H,1-7H3;1H

InChI Key

UXSRRVMHTPGAIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)OC(=O)N(C)C)[NH+](C)C.[Cl-]

Origin of Product

United States

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